molecular formula C10H8O5 B056600 3,8-Dihydroxy-4-methoxycoumarin CAS No. 125124-65-4

3,8-Dihydroxy-4-methoxycoumarin

Cat. No. B056600
M. Wt: 208.17 g/mol
InChI Key: VZGMEFIDTOGMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dihydroxy-4-methoxycoumarin, also known as esculetin, is a natural coumarin derivative that has been widely studied for its potential therapeutic applications. It is found in various plants, including the bark of the horse chestnut tree and the seeds of the sweet clover plant. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of esculetin.

Mechanism Of Action

The mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS), the modulation of inflammatory cytokines, and the suppression of cancer cell proliferation. Esculetin has also been shown to regulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Biochemical And Physiological Effects

Esculetin has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging ROS and inhibiting lipid peroxidation. Esculetin has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 3,8-Dihydroxy-4-methoxycoumarin has been shown to possess anticoagulant activity by inhibiting the activity of thrombin and factor Xa.

Advantages And Limitations For Lab Experiments

The advantages of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its low toxicity, easy availability, and low cost. However, the limitations of using 3,8-Dihydroxy-4-methoxycoumarin in lab experiments include its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on 3,8-Dihydroxy-4-methoxycoumarin. One direction is to investigate the potential use of 3,8-Dihydroxy-4-methoxycoumarin in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of 3,8-Dihydroxy-4-methoxycoumarin as a natural food preservative due to its antioxidant and antimicrobial properties. Furthermore, the development of novel formulations and delivery systems for 3,8-Dihydroxy-4-methoxycoumarin could enhance its therapeutic potential. Finally, further studies are needed to elucidate the precise mechanism of action of 3,8-Dihydroxy-4-methoxycoumarin and its potential interactions with other drugs.

Synthesis Methods

Esculetin can be synthesized by several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for the synthesis of 3,8-Dihydroxy-4-methoxycoumarin is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate.

Scientific Research Applications

Esculetin has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and antitumor effects. Esculetin has also been investigated for its potential use in the treatment of various diseases, such as cardiovascular diseases, diabetes, and cancer.

properties

CAS RN

125124-65-4

Product Name

3,8-Dihydroxy-4-methoxycoumarin

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3,8-dihydroxy-4-methoxychromen-2-one

InChI

InChI=1S/C10H8O5/c1-14-9-5-3-2-4-6(11)8(5)15-10(13)7(9)12/h2-4,11-12H,1H3

InChI Key

VZGMEFIDTOGMSO-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)OC2=C1C=CC=C2O)O

Canonical SMILES

COC1=C(C(=O)OC2=C1C=CC=C2O)O

Other CAS RN

125124-65-4

synonyms

3,8-dihydroxy-4-methoxycoumarin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.